Home > Products > Screening Compounds P113465 > Iodophenylisopropylamine
Iodophenylisopropylamine - 5741-21-9

Iodophenylisopropylamine

Catalog Number: EVT-1586418
CAS Number: 5741-21-9
Molecular Formula: C12H18INO2
Molecular Weight: 335.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iodophenylisopropylamine, specifically known as 2,5-dimethoxy-4-iodophenylisopropylamine, is a compound of significant interest in the field of psychoactive substances. It is structurally related to amphetamines and is classified as a hallucinogen. The compound acts primarily as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychological effects.

Source

Iodophenylisopropylamine can be derived from various synthetic pathways that involve the manipulation of phenolic compounds and alkylamine derivatives. Its synthesis has been documented in numerous studies focusing on its chemical properties and biological effects.

Classification

This compound falls under the category of phenethylamines, which are known for their psychoactive properties. It is also classified as a serotonergic hallucinogen, indicating its action on serotonin receptors in the brain.

Synthesis Analysis

Methods

The synthesis of iodophenylisopropylamine typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2,5-dimethoxyphenol and iodine sources.
  2. Alkylation: The phenolic compound undergoes alkylation with isopropylamine to form the desired amine structure.
  3. Iodination: Iodine is introduced to the aromatic ring via electrophilic aromatic substitution, yielding the final compound.

Technical Details

The synthesis can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

Iodophenylisopropylamine has a molecular formula of C11H16IN2O2C_{11}H_{16}IN_{2}O_{2} and a molecular weight of approximately 321.15 g/mol. The structure features:

  • A phenolic ring with two methoxy groups at positions 2 and 5.
  • An iodine atom at position 4.
  • An isopropylamine side chain.

Data

The compound's melting point is reported to be around 201°C when in hydrochloride salt form . Structural analysis via X-ray crystallography has provided insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

Iodophenylisopropylamine participates in several chemical reactions typical for phenethylamines:

  1. Electrophilic Substitution: The presence of electron-donating methoxy groups facilitates further substitution on the aromatic ring.
  2. Dealkylation: Under certain conditions, the isopropyl group can be removed to yield simpler amines.

Technical Details

Reactions involving iodophenylisopropylamine often require careful control of temperature and reaction time to optimize yields and minimize byproducts .

Mechanism of Action

Process

The primary mechanism through which iodophenylisopropylamine exerts its effects involves agonism at serotonin receptors:

  1. Binding Affinity: The compound shows high binding affinity for the 5-HT2A receptor, with KiK_i values reported around 0.6 nM .
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways, including phospholipase C activation, leading to increased levels of inositol phosphates and subsequent physiological effects.

Data

Functional studies indicate that this compound can induce significant neurochemical changes, such as increased arachidonic acid release in neuronal cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but less so in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents; should be handled with care due to potential toxicity associated with its hallucinogenic properties .
Applications

Scientific Uses

Iodophenylisopropylamine has several applications in scientific research:

  1. Neuroscience Research: Used to study serotonin receptor dynamics and their role in psychiatric disorders.
  2. Pharmacology: Investigated for its potential therapeutic effects in treating mood disorders due to its serotonergic activity.
  3. Forensic Science: Employed as a reference standard for analytical methods aimed at detecting psychoactive substances in biological samples .
Introduction to Iodophenylisopropylamine in Contemporary Research

Historical Context and Emergence in Pharmacological Literature

The historical trajectory of iodophenylisopropylamines is inextricably linked to the broader exploration of hallucinogenic phenylalkylamines. DOI emerged in 1973 through the work of Coutts and Malicky, who synthesized it during structure-activity relationship (SAR) studies investigating analogs of the controlled hallucinogen DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane). This research sought to systematically evaluate how electronic and steric properties of aryl substituents influenced pharmacological activity [2]. Chemically classified within the DOX series—where "X" denotes the 4-position substituent—DOI represents the iodo variant (DOX where X = -I), contrasting with DOM (X = -CH3) and DOB (X = -Br). Its development occurred against the backdrop of emerging regulatory restrictions on psychoactive compounds in the late 1960s and early 1970s, which paradoxically stimulated academic interest in structurally refined probes with potential research utility [2] [4].

Initial pharmacological characterization revealed DOI's potent agonism at serotonin receptors using peripheral tissue assays. However, its significance expanded dramatically with the cloning and classification of multiple 5-HT receptor subtypes in the 1980s-1990s. Research demonstrated DOI's exceptional selectivity for 5-HT2 receptor subtypes (particularly 5-HT2A and 5-HT2C) over other serotonin receptors. This receptor specificity, combined with its metabolic stability (owing to the carbon-iodine bond's resistance to rapid enzymatic cleavage), propelled DOI to prominence as a reference agonist for mechanistic studies. Its emergence coincided with a decline in clinical hallucinogen research, positioning DOI primarily as a preclinical tool rather than a therapeutic candidate [2] [4] [6].

Table 1: Key DOX Series Compounds and Their Historical Context

Compound AcronymSystematic Name4-Position Substituent (X)Year First SynthesizedPrimary Research Significance
DOM1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane-CH31963Prototype DOX compound; appeared on clandestine market
DOB1-(2,5-Dimethoxy-4-bromophenyl)-2-aminopropane-BrEarly 1970sHigh-potency hallucinogen; radioligand potential
DOI1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane-I1973Gold standard 5-HT2A/2C agonist; research tool
DOC1-(2,5-Dimethoxy-4-chlorophenyl)-2-aminopropane-Cl1970sComparative halogen substitution studies

Research Paradigms Shaping Iodophenylisopropylamine Studies

  • Behavioral Pharmacology Paradigm: This framework utilizes DOI's ability to elicit quantifiable behavioral responses in rodents as proxies for its subjective effects in humans. The head twitch response (HTR)—a rapid rotational head movement—is induced by DOI with high potency via 5-HT2A receptor activation. This behavior serves as a screening tool for 5-HT2A agonist activity and potential hallucinogenic efficacy. Similarly, drug discrimination assays—where animals are trained to recognize DOI's interoceptive stimulus properties—provide a model for subjective effects. These models established DOI's stereoselectivity (S(+) enantiomer > R(-)) and demonstrated blockade by selective 5-HT2A antagonists like M100907, confirming receptor specificity. This paradigm dominates neuropsychiatric modeling, particularly for studying hallucinogen effects and screening potential therapeutics [4].

  • Molecular Pharmacology Paradigm: Centered on receptor-level interactions, this paradigm exploits DOI's properties as a high-affinity, selective agonist (Ki ≈ 1-10 nM at 5-HT2A/2C) to probe serotonin receptor structure, function, and signaling. Research revealed DOI's capacity to demonstrate functional selectivity (biased agonism)—activating Gq/11-mediated phospholipase C (PLC) pathways with greater efficacy than β-arrestin recruitment pathways. Crucially, studies uncovered that DOI detects constitutive activity of 5-HT2C receptors in regulating basal dopamine release in the nucleus accumbens and striatum. Furthermore, inverse agonists (e.g., SB 206553) suppress this basal activity, while neutral antagonists merely block agonist effects. This paradigm has been fundamental for characterizing serotonin receptor dynamics and allosteric modulation [6].

  • Translational Neurotherapeutics Paradigm: Leveraging DOI's well-characterized pharmacology, this emerging paradigm explores mechanisms relevant to treating mood disorders. DOI administration downregulates cortical 5-HT2A receptors after repeated dosing—an effect mirroring the adaptive changes seen after chronic antidepressant treatment. Additionally, its ability to modulate prefrontal glutamate release and enhance neuroplasticity provides mechanistic insights into the potential therapeutic effects of serotonergic psychedelics. This paradigm frames DOI not merely as a hallucinogen model but as a probe for understanding rapid-acting antidepressant mechanisms and neuroadaptive processes [2] [6].

Research ParadigmPrimary MethodologiesKey Insights Enabled by DOIRepresentative Findings
Behavioral PharmacologyHead Twitch Response (HTR), Drug Discrimination, Locomotor ActivityIn vivo functional selectivity and receptor specificityS(+)DOI elicits HTR via 5-HT2A activation; blocked by MDL 11,939 [4]
Molecular PharmacologyRadioligand Binding, Second Messenger Assays (PLC, AA), Receptor MutagenesisConstitutive receptor activity and biased signalingDOI detects inverse agonism at 5-HT2C receptors; preferential Gq activation [6]
Translational NeurotherapeuticsReceptor Autoradiography, Neurochemical Monitoring (microdialysis), ElectrophysiologyAntidepressant-like adaptations and synaptic plasticityChronic DOI administration decreases cortical 5-HT2A receptor density [2] [6]

Critical Knowledge Gaps in Current Structural-Activity Relationship Analyses

Despite extensive characterization, significant knowledge gaps persist in understanding the SAR of iodophenylisopropylamines:

  • Stereochemical Optimization: DOI exists as enantiomeric pairs (R(-) and S(+)), exhibiting differing pharmacological profiles. The S(+) enantiomer demonstrates approximately 10-30 fold greater affinity and efficacy at 5-HT2A receptors compared to R(-)DOI, driving its behavioral effects. However, comprehensive stereoselective syntheses and in vivo evaluations of diverse enantiopure analogs remain limited. The impact of stereochemistry on functional selectivity (biased agonism) at specific 5-HT2 subtypes and the relationship to behavioral outcomes is inadequately mapped. Resolving whether specific enantiomers preferentially activate therapeutic-relevant signaling pathways (e.g., plasticity promotion) versus those linked to hallucinogenic effects remains a critical challenge [2] [4].

  • Beyond 5-HT2 Receptors: DOI exhibits moderate affinity (Ki ~ 100-500 nM) for several off-target receptors, including α1-adrenergic receptors and 5-HT1A, 1B, and 6 receptors. The contribution of these interactions—particularly at higher concentrations—to its in vivo effects is poorly quantified. Furthermore, potential allosteric effects at non-serotonergic receptors (e.g., metabotropic glutamate receptors) are virtually unexplored. The polypharmacology profile of DOI and its analogs requires systematic quantification using modern screening approaches (e.g., GPCR panels) to delineate primary actions from secondary modulation [4] [6].

  • Impact of Post-Translational Modifications (PTMs): Recent evidence suggests that PTMs on target receptors, particularly N-glycosylation of 5-HT2A and 2C receptors, can dramatically alter receptor conformation, dynamics, and ligand sensitivity. The influence of such PTMs on DOI binding kinetics, functional efficacy, and biased signaling is unknown. For instance, specific N-glycosylation patterns might favor receptor conformations that alter DOI's ability to activate Gq versus β-arrestin pathways. Understanding how receptor microheterogeneity (e.g., edited 5-HT2C isoforms) affects DOI signaling represents another layer of complexity in SAR [6] [8].

  • Signaling Bias Quantification: DOI exhibits biased agonism at 5-HT2A receptors, preferentially activating PLC/inositol phosphate accumulation over other pathways. However, rigorous quantification of this bias across cell types and brain regions using standardized metrics (e.g., ΔΔlog(τ/KA)) is incomplete. The structural determinants within the DOI scaffold dictating this bias are undefined. Designing analogs that maximize therapeutic-relevant bias (e.g., plasticity pathways) while minimizing hallucinogen-associated signaling requires deeper understanding of how ligand-receptor complexes engage specific transducer proteins [6].

  • Receptor Oligomerization States: Emerging evidence suggests that 5-HT2A receptors can form heteromeric complexes (e.g., with mGlu2), creating unique pharmacological entities. The binding affinity, efficacy, and signaling profile of DOI at such oligomers compared to monomeric or homomeric receptors is unknown. SAR developed primarily using recombinant homomeric receptors may not accurately predict activity at native oligomeric complexes in brain tissue, representing a significant translational gap [4] [6].

Table 3: Critical Structural-Activity Relationship (SAR) Knowledge Gaps for Iodophenylisopropylamines

Knowledge GapCurrent LimitationsPotential Research ApproachesExpected Impact
Stereochemical EffectsLimited data on enantiopure analogs beyond DOI; unknown bias across subtypesAsymmetric synthesis; Functional assays in 5-HT2A vs 5-HT2C knockouts; Behavioral profilingDesign of safer, more selective probes/therapeutics
Off-Target PolypharmacologyPoor quantification of non-5-HT2 contributions to effectsGPCR/kinome screening panels; Selective receptor knockout/knockdown modelsRefined interpretation of in vivo data; Identification of novel targets
PTM InfluenceUnknown how receptor glycosylation/editing alters DOI pharmacologyCell lines with defined PTM profiles; Brain-region specific microtransplantation; Molecular dynamicsUnderstanding inter-individual variability; Context-specific drug design
Quantitative Biased SignalingLack of standardized bias factors across pathways/cell typesTRUPATH/BRET biosensors; Cortex-specific primary neurons; ΔΔlog(τ/KA) analysisDevelopment of pathway-selective agonists
Oligomer PharmacologySAR based on monomers/homomers may not predict native complex activityProximity ligation assays; Heteromer-selective antibodies; Computational modelingAccurate prediction of in vivo efficacy in neural circuits

Properties

CAS Number

5741-21-9

Product Name

Iodophenylisopropylamine

IUPAC Name

1-(2-iodophenoxy)-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C12H18INO2

Molecular Weight

335.18 g/mol

InChI

InChI=1S/C12H18INO2/c1-9(2)14-7-10(15)8-16-12-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3

InChI Key

XENNQBSSNCXOLC-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1I)O

Synonyms

2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene
2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene hydrochloride
2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene, (+-)-isome

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1I)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.